

Solubility Profile of N-Phenylmaleamic Acid in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: *N-Phenylmaleamic acid*

Cat. No.: *B147418*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **N-Phenylmaleamic acid** in various organic solvents. The information contained herein is critical for professionals in drug development, chemical synthesis, and materials science, where understanding the solubility of this compound is essential for process optimization, formulation development, and reaction chemistry. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for solvent selection.

Quantitative Solubility Data

The solubility of **N-Phenylmaleamic acid** has been determined in a range of organic solvents. The following table summarizes the available quantitative data at 27°C, providing a valuable resource for comparative analysis and solvent screening.

Solvent	Temperature (°C)	Solubility (g/100 mL of solution)
Dimethylformamide	27	12.9[1]
Butyl Cellosolve	27	1.1[1]
Dioxane	27	0.9[1]
Acetone	27	0.3[1]
Methanol	27	0.3[1]
Acetonitrile	27	0.2[1]
Ethanol	27	0.2[1]
Benzene	27	<0.1[1]
Carbon tetrachloride	27	<0.1[1]
Chloroform	27	<0.1[1]
Ether	27	<0.1[1]
Toluene	27	<0.1[1]
Water	27	<0.1[1]

Experimental Protocols for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of **N-Phenylmaleamic acid** was not found in the reviewed literature, a generalized and widely accepted methodology, the isothermal equilibrium shake-flask method followed by gravimetric analysis, is described below. This method is a standard approach for determining the equilibrium solubility of a solid compound in a liquid solvent.

Objective:

To determine the equilibrium solubility of a solid organic compound in an organic solvent at a specified temperature.

Materials:

- **N-Phenylmaleamic acid** (solute)
- Selected organic solvent(s)
- Analytical balance (accurate to ± 0.1 mg)
- Thermostatically controlled shaker or water bath
- Calibrated thermometer
- Screw-cap vials or flasks
- Syringe filters (chemically compatible with the solvent)
- Pre-weighed evaporation dishes or vials
- Drying oven
- Desiccator

Procedure:

- Preparation of Saturated Solution: a. Add an excess amount of **N-Phenylmaleamic acid** to a series of vials, ensuring that undissolved solid will remain at equilibrium. b. Add a known volume or mass of the desired organic solvent to each vial. c. Securely cap the vials to prevent solvent evaporation.
- Equilibration: a. Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 27°C). b. Agitate the vials for a sufficient period to ensure equilibrium is reached. The time required for equilibration can vary depending on the solute, solvent, and agitation speed, and should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution becomes constant. A typical duration is 24 to 72 hours.
- Sample Withdrawal and Filtration: a. Once equilibrium is achieved, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow

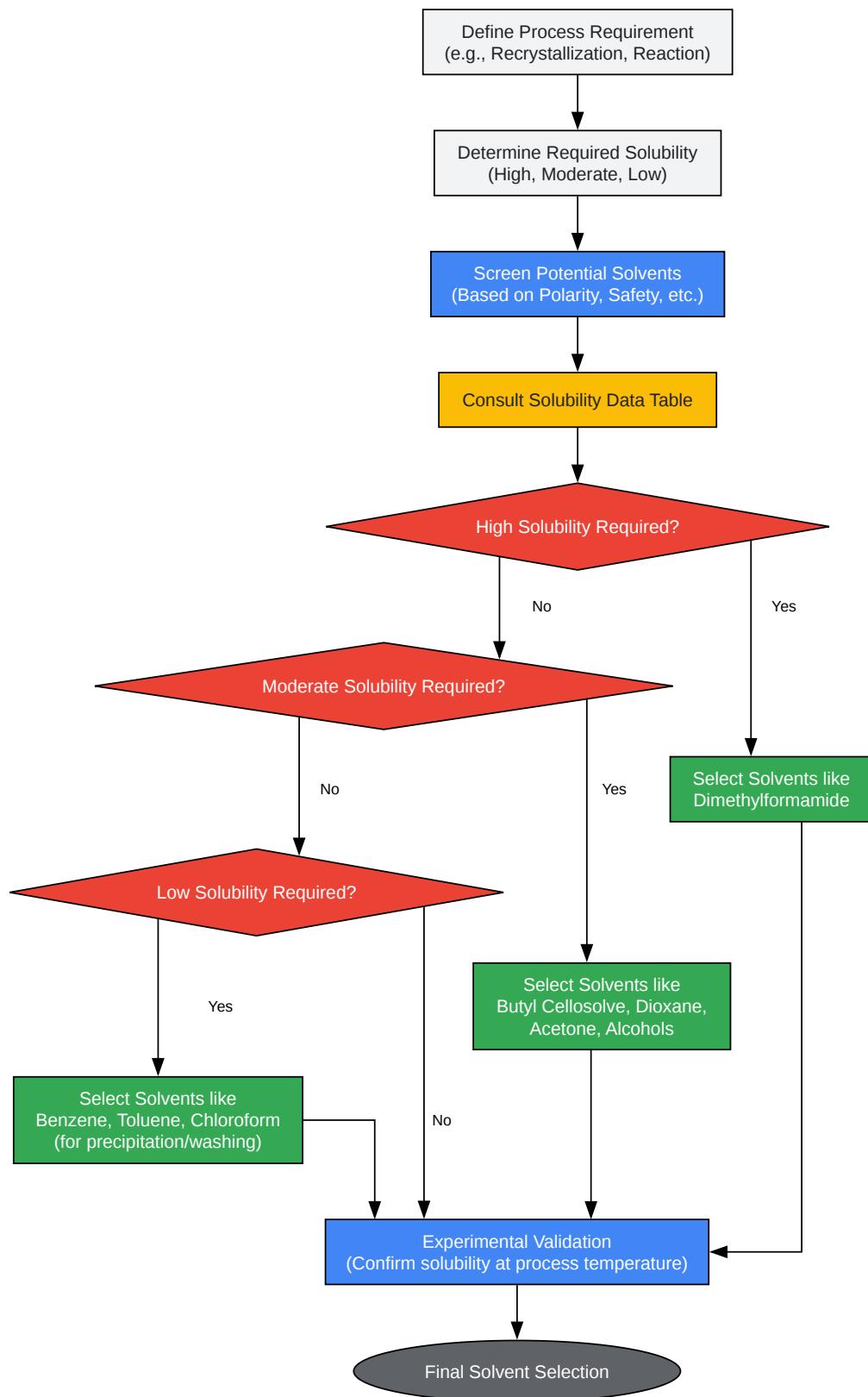
the undissolved solid to settle. b. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent precipitation due to temperature changes. c. Immediately filter the withdrawn sample through a chemically compatible syringe filter into a pre-weighed, clean, and dry evaporation dish or vial. This step is crucial to remove any undissolved solid particles.

- Gravimetric Analysis: a. Record the exact mass of the filtered saturated solution. b. Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the **N-Phenylmaleamic acid**. The drying temperature should be below the compound's melting or decomposition point. c. Continue drying until a constant mass of the solid residue is achieved. This is confirmed by repeated weighing after cooling the dish in a desiccator. d. Record the final mass of the dry **N-Phenylmaleamic acid**.
- Calculation of Solubility: a. Calculate the mass of the solvent by subtracting the mass of the dry **N-Phenylmaleamic acid** from the initial mass of the filtered solution. b. Express the solubility in the desired units, for example, as grams of solute per 100 g of solvent or grams of solute per 100 mL of solution (if the density of the solution is known).

Solubility (g/100 g solvent) = (Mass of dry **N-Phenylmaleamic acid** / Mass of solvent) x 100

Solvent Selection Workflow

The selection of an appropriate solvent is a critical step in many chemical processes. The following diagram illustrates a logical workflow for selecting a solvent for **N-Phenylmaleamic acid** based on its solubility requirements.

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Caption: A logical workflow for selecting a suitable solvent for **N-Phenylmaleamic acid**.

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References

- 1. pharmajournal.net [pharmajournal.net]
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